molecular formula C13H16N4O3 B5510077 6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5510077
M. Wt: 276.29 g/mol
InChI Key: IYLBRZOCEFRKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions like the Vilsmeier reaction, which has been used for functionalization of dihydropyridopyrimidines (Girreser, Heber, & Schütt, 2004). The one-step preparation of the pyrido[3,4-d]pyrimidine ring system can be achieved through reactions like the [1,5]-hydrogen shift (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives has been studied using techniques like X-ray crystallography. For instance, the pyrimidine rings in these compounds are nearly planar, with various functional groups contributing to their three-dimensional structure (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including halogenation, aminomethylation, acylation, and azo coupling, as seen in studies involving electrophilic substitution reactions (Tsupak, Tkachenko, & Pozharskii, 1994). The compounds can also participate in reactions leading to the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives (Inazumi, Yamada, Kuroki, Kakehi, & Noguchi, 1994).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as their crystalline structure and stability, are significant for their potential applications. These properties are influenced by various factors, including the presence of substituents and the nature of their crystalline form (El‐Brollosy et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, are influenced by the presence of various substituents and functional groups. For example, the reactivity of pyrimidine derivatives in electrophilic substitution reactions is determined by the positions of substituents on the pyrimidine ring (Tsupak et al., 1994).

Scientific Research Applications

Synthesis and Catalysis

6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has been used in various synthesis processes. For example, it is involved in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a reaction with aromatic aldehydes and 1,3-dicarbonyl compound, catalyzed by thiourea dioxide in aqueous media. This method offers advantages like the use of an inexpensive, recyclable catalyst, and milder reaction conditions (Verma & Jain, 2012).

Antibacterial and Antifungal Activities

Some derivatives of this compound have shown promising antibacterial and antifungal activities. For instance, certain compounds exhibited activities against Gram-positive and Gram-negative bacteria, as well as fungus Candida albicans (Aksinenko et al., 2016).

Photophysical Properties and pH-Sensing Application

The photophysical properties of pyrimidine-phthalimide derivatives, including those related to this compound, have been studied. These properties enable the development of colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

properties

IUPAC Name

6-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-15-11-10(12(18)16(2)13(15)19)7-17(8-14-11)6-9-4-3-5-20-9/h3-5,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBRZOCEFRKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)CC3=CC=CO3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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